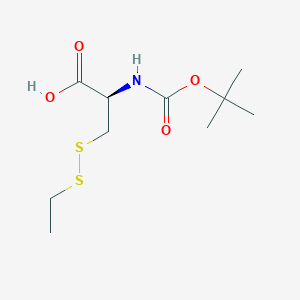

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine

Vue d'ensemble

Description

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyldisulfanyl group attached to the L-alanine backbone. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection and ethyl disulfide for the disulfanyl group introduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiols.

Substitution: The Boc group can be removed under acidic conditions to expose the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Free amino acids.

Applications De Recherche Scientifique

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein folding and disulfide bond formation.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine involves its ability to participate in disulfide bond formation and cleavage. The ethyldisulfanyl group can form reversible disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is exploited in the design of enzyme inhibitors and in the study of redox biology .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(tert-Butoxycarbonyl)-1,2-diaminoethane

- N-(tert-Butoxycarbonyl)-ethanolamine

- N-(tert-Butoxycarbonyl)-thiazolidine carboxylic acid

Uniqueness

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is unique due to its combination of a Boc protecting group and an ethyldisulfanyl group. This dual functionality allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .

Activité Biologique

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine (Boc-3-EtSS-L-Ala) is a compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Boc-3-EtSS-L-Ala is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethyldisulfanyl moiety. The chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₅N₁O₄S₂

- Molecular Weight : 229.34 g/mol

- CAS Number : 15761-38-3

The presence of the disulfide bond in its structure is significant as it may contribute to its biological activity by influencing protein folding and stability.

Mechanisms of Biological Activity

-

Protein Folding and Stability :

Boc-3-EtSS-L-Ala plays a crucial role in protein folding due to the disulfide bond formation. Disulfide bonds are essential for the structural integrity of many proteins, particularly those secreted from cells. The compound's ability to promote proper folding can enhance the stability and functionality of therapeutic proteins. -

Antimicrobial Properties :

Recent studies have indicated that amino acid-based compounds, including derivatives like Boc-3-EtSS-L-Ala, exhibit antimicrobial activity. These compounds can disrupt bacterial cell membranes or interfere with metabolic processes, making them potential candidates for developing new antibiotics . -

Anticancer Activity :

Preliminary research suggests that Boc-3-EtSS-L-Ala may induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, potentially through interactions with Bcl-2 family proteins, which are critical regulators of cell death .

Case Study 1: Anticancer Efficacy

In a study examining various amino acid derivatives, Boc-3-EtSS-L-Ala demonstrated significant cytotoxicity against several cancer cell lines. The compound exhibited an IC₅₀ value of approximately 7.1 μM against SK-OV-3 ovarian cancer cells, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A recent investigation into amino acid-based antimicrobial agents revealed that Boc-3-EtSS-L-Ala showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action as being linked to membrane disruption and interference with bacterial cell wall synthesis .

Comparative Analysis with Other Amino Acid Derivatives

To better understand the biological activity of Boc-3-EtSS-L-Ala, a comparative analysis with other known amino acid derivatives is useful:

| Compound Name | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Boc-3-EtSS-L-Ala | 7.1 | Anticancer |

| N-(tert-butoxycarbonyl)-L-alanine | 9.5 | Antimicrobial |

| N-Boc phenylalanine | 5.0 | Anticancer |

| N-Boc leucine | 12.0 | Antimicrobial |

This table illustrates that while Boc-3-EtSS-L-Ala is effective against cancer cells, other derivatives may exhibit stronger antimicrobial properties.

Propriétés

IUPAC Name |

(2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPCSVNXHSEWLO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559912 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25461-01-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.